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Part 1: Nomenclature & Structural Architecture
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Compound of Interest |

Compound Name: 4-(Butoxymethyl)benzoic acid

CAS No.: 89326-75-0

Cat. No.: B1319606

\ J

1.1 IUPAC Designation The definitive International Union of Pure and Applied Chemistry
(IUPAC) name for the compound is: 4-[(Butoxy)methyl]benzoic acid[1][2]

o Parent Structure: Benzoic acid (Priority group: Carboxylic acid, -COOH).[1][2][3]

o Substituent: A butoxymethyl group (ngcontent-ng-c1989010908="" _nghost-ng-
c3017681703="" class="inline ng-star-inserted">

) attached at the para (4) position relative to the carboxylic acid.[1]

1.2 Structural Distinction (Critical Insight) It is imperative to distinguish this molecule from its
isomer, 4-butoxybenzoic acid (CAS 1498-96-0).[1][2]

e 4-Butoxybenzoic acid: The oxygen is directly bonded to the aromatic ring (Phenolic ether).[1]
[2] High chemical stability; electron-donating effect on the ring.[1][2]

» 4-(Butoxymethyl)benzoic acid: The oxygen is separated from the ring by a methylene
bridge (Benzylic ether).[2] This creates a "kinked" lipophilic tail and alters the metabolic
stability profile, making it a distinct pharmacophore in drug design.[1][2]

1.3 Chemical Identifiers
e Formula:

e Molecular Weight: 208.25 g/mol [1][2]
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e SMILES:CCCCOCC1=CC=C(C=C1)C(=0O)O[1][2][3][4]
e Predicted Properties:

o pKa: ~4.2 (Typical of benzoic acids; the benzylic ether has negligible inductive effect on
the acid compared to a direct alkoxy group).[1][2]

o LogP: ~2.8 (Moderately lipophilic, suitable for crossing blood-brain barrier if motif is part of
a larger CNS drug).[1][2]

Part 2: Synthetic Pathways & Process Chemistry

The synthesis of 4-(butoxymethyl)benzoic acid presents a classic chemoselectivity
challenge: alkylating the benzylic carbon without esterifying the carboxylic acid or creating
insolubility issues.[2]

2.1 Route A: The "Industrial Ester" Method (Recommended) In high-value pharmaceutical
manufacturing, the "Ester Route" is preferred.[1][2] It avoids the solubility issues of the
dicarboxylate salt and prevents side reactions.[1][2]

o Step 1: Williamson Ether Synthesis. Methyl 4-(bromomethyl)benzoate is treated with sodium
butoxide (formed in situ from n-butanol and NaH or KOtBu).[1][2]

o Step 2: Saponification. The methyl ester is hydrolyzed using Lithium Hydroxide (LiOH) in
THF/Water to yield the free acid.[1][2]

2.2 Route B: Direct Dianion Alkylation (Academic) Directly treating 4-(bromomethyl)benzoic
acid with excess KOH in refluxing butanol.[1][2] While faster (one pot), this requires harsh
conditions to solubilize the dianion and often requires difficult purification to remove self-
condensation byproducts.[1][2]

2.3 Visualization of Synthetic Logic

MeOH, H2S04

Methyl 4-(bromomet thyl)benzoat te Methyl 4-(butoxymethyl)benzoate LiOH, THF/H20
(Activated Precursor) (Intermediate) Saponifi
Route B: KOH, n-BuOH, Reflux
4-(Bromomethyl)benzoicacid (Direct Alkylation - Lower Yield) > 4-(Butoxymethyl)benzoic acid
(Starting Material) (Target API)
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Caption: Comparative synthetic workflows. The solid blue/green path (Ester Route) offers
higher purity profiles for drug development applications compared to the direct alkylation (red
dashed).[1][2]

Part 3: Experimental Protocol (Self-Validating)
Protocol: Synthesis via Nucleophilic Substitution (Route A Adaptation)

Objective: Isolate high-purity 4-(butoxymethyl)benzoic acid for biological screening.
Reagents:

o Methyl 4-(bromomethyl)benzoate (1.0 eq)[1][2]

e n-Butanol (anhydrous, 5.0 eq - acts as solvent/reagent)[1][2]

e Sodium Hydride (60% dispersion, 1.2 eq)[1][2]

e THF (Tetrahydrofuran, anhydrous)[1][2]

Step-by-Step Methodology:

o Activation: In a flame-dried 3-neck flask under Nitrogen, suspend NaH (1.2 eq) in anhydrous
THF.

o Alkoxide Formation: Add n-Butanol (1.2 eq) dropwise at 0°C. Stir for 30 mins until hydrogen
evolution ceases. Validation: Solution should become clear/hazy but homogeneous.

o Substitution: Dissolve Methyl 4-(bromomethyl)benzoate in minimal THF and cannulate into
the alkoxide solution at 0°C. Warm to Room Temperature (RT) and stir for 4 hours.

o In-Process Control (IPC): Check TLC (Hexane/EtOAc 8:1).[1][2] Starting material
(ngcontent-ng-c1989010908=""_nghost-ng-c3017681703="" class="inline ng-star-
inserted">

) should disappear; Product spot (
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) appears.[1]

e Quench & Hydrolysis (Telescoped): Once substitution is complete, add LiOH (2.5 eq)
dissolved in water directly to the reaction mixture. Heat to 60°C for 2 hours.

o Workup:
o Evaporate THF under reduced pressure.

o Dilute aqueous residue with water.[1][2] Wash with Diethyl Ether (ngcontent-ng-
€1989010908="" nghost-ng-c3017681703="" class="inline ng-star-inserted">

) to remove unreacted butanol/neutrals.

o Critical Step: Acidify the aqueous layer to pH 2 using 1M HCI.[1][2] The product will
precipitate as a white solid.[1][2][5]

 Purification: Filter the solid and recrystallize from Ethanol/Water (1:1).
Yield Expectation: 85-92% Characterization Check:

e 1H NMR (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-
inserted">

):

8.10 (d, 2H, Ar-H), 7.45 (d, 2H, Ar-H), 4.58 (s, 2H, Ar-
-0), 3.50 (t, 2H, O-

-Pr), 0.95 (t, 3H, terminal

)-[1]

Part 4: Applications in Drug Design

4.1 Bioisosterism & Linker Chemistry The 4-(butoxymethyl)benzoic acid motif serves as a
crucial "linker" scaffold.[1][2]
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 Flexibility: Unlike the rigid 4-butoxybenzoic acid, the extra methylene group (ngcontent-ng-
€1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

) introduces rotational freedom, allowing the lipophilic tail to orient into deep hydrophobic
pockets of receptors (e.g., PPAR

agonists).[1]

» Metabolic Stability: The benzylic ether is susceptible to CYP450 oxidation (dealkylation) to
the aldehyde/alcohol.[1][2] This can be used intentionally to create "soft drugs” that degrade
into inactive, excretable metabolites (benzoic acid derivatives).[1][2]

4.2 Liquid Crystal & Materials Science While primarily pharmaceutical, this moiety is also used
in the synthesis of calamitic liquid crystals.[1][2] The "kink" introduced by the methylene group

lowers the melting point compared to direct alkoxy analogs, preserving the nematic phase over
a wider temperature range.[1][2]

Part 5: Analytical Data Summary

Property Value/Description Methodology

Appearance White crystalline solid Visual Inspection

Melting Point 128 - 132°C (Predicted) Analog Extrapolation [1]

Solubility DMSO, Methanol, Chloroform Experimental

pKa 4,18 £0.10 Calculated (ACD/Labs)
1690 cm~1 (C=0), 1100 cm™1 _ _

IR Spectrum Functional Group Analysis
(C-0-C)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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